9-Phenanthrenemethanamine

NK1 receptor Tachykinin receptor 1 Binding affinity

Researchers face confounding activity data when using 9-Phenanthrenemethanamine as a generic aminergic probe-potent at human NK1R (IC50 = 11.3 nM) yet negligible agonist at mouse TAAR5 (EC50 > 10,000 nM). This lot-specific product is validated for: • NK1R competitive binding & functional assays as a chemical probe or reference compound • Chiral resolution via crown ether-based HPLC/CE for enantiomerically pure building blocks • Negative control for TAAR5 screening campaigns Sourced with documented synthetic provenance for reproducible results across studies.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 15398-91-1
Cat. No. B099646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthrenemethanamine
CAS15398-91-1
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN
InChIInChI=1S/C15H13N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10,16H2
InChIKeyBINPPAGEURCXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenanthrenemethanamine Core Properties


9-Phenanthrenemethanamine (CAS 15398-91-1, molecular formula C₁₅H₁₃N, molecular weight 207.27 g/mol) is a primary amine featuring an aminomethyl group at the 9-position of a phenanthrene backbone [1]. The phenanthrene moiety is a polycyclic aromatic hydrocarbon (PAH) comprised of three fused benzene rings in a non-linear arrangement, distinguishing it structurally from its linear isomer anthracene [1]. This structural characteristic imparts specific electronic and steric properties relevant to its interactions with biological targets, such as G-protein coupled receptors [2][3].

Target context
NK1R-selective probe; >885-fold selectivity over TAAR5 reported
Structural fit
Non-linear phenanthrene core provides distinct electronic profile vs anthracene
Procurement logic
Lot-specific receptor engagement data required; not a generic aminergic tool

Generic Substitution Risks


Simple substitution of 9-Phenanthrenemethanamine based solely on its chemical name or CAS number carries significant risk in research and development workflows. The compound's utility is not defined by its molecular identity alone, but by the specific, quantifiable performance metrics that are highly sensitive to both the biological system under study and the synthetic history of the material [1][2]. As the evidence below demonstrates, its activity profile is not uniform; it exhibits high nanomolar potency at the human Tachykinin receptor 1 (NK1R) but negligible agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5), a stark functional divergence that precludes its use as a general tool for all aminergic targets [3][4]. Furthermore, its utility in chiral applications is contingent upon a validated analytical method for enantiomeric resolution, which is not an inherent property but a procedural achievement [5]. Therefore, procurement decisions must be guided by a product's demonstrated, lot-specific performance in a given assay or synthetic step, not by a generic assumption of activity.

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Target-dependent activity: NK1R affinity may not transfer to other aminergic receptors; TAAR5 response is negligible.
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Chiral integrity is method-dependent: enantiomeric purity requires validated HPLC or CE resolution; racemic material cannot be assumed equivalent.
!
Synthetic history matters: performance may vary with synthetic route; quantitative-yield protocol is reported but lot-specific characterization is essential.

Quantitative Performance Data


NK1R Binding vs TAAR5 Activity

In a radioligand displacement assay, 9-Phenanthrenemethanamine exhibited high binding affinity for the human Tachykinin receptor 1 (NK1R), with an IC50 of 11.3 nM [1]. In stark contrast, its agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) was minimal, with an EC50 greater than 10,000 nM (>10 μM) [2]. This represents a >885-fold selectivity window for NK1R binding over TAAR5 activation under these assay conditions.

NK1R vs TAAR5 Affinity
Cross-study comparable
IC50 = 11.3 nM (NK1R binding)
EC50 > 10,000 nM (TAAR5 activation)
>885-fold selectivity window
Supports NK1R-targeted study design; TAAR5 activity is minimal
Binding affinity reported in CHO cells; TAAR5 tested in HEK293. Context-dependent.
NK1 receptor Tachykinin receptor 1 Binding affinity IC50 TAAR5

Vilsmeier Synthesis Yield

A 2023 study reports a one-step synthesis of 9-Phenanthrenemethanamine using adapted Vilsmeier conditions, achieving a quantitative yield of the target compound [1]. While the publication does not provide a direct comparator for this specific substrate, the reported yield represents a benchmark for this synthetic route, which is often cited in the literature for similar transformations but with variable yields dependent on the aromatic system.

Synthesis Yield Benchmark
Supporting evidence
Quantitative yield reported (Vilsmeier conditions)
Typical range for this reaction class: 60–95%
May support cost-efficient in-house synthesis
Single-study Molbank 2023; verify reproducibility for your substrate lot.
Organic synthesis Vilsmeier reaction Primary amine synthesis Yield optimization Process chemistry

Chiral Resolution via HPLC/CE

A study on the enantiomeric resolution of primary amines demonstrated that phenanthrene-derived amines can be separated using high-performance liquid chromatography (HPLC) with a chiral crown ether stationary phase or capillary electrophoresis (CE) with a chiral crown ether buffer additive [1]. The research notes that for many of these compounds, including amino derivatives of phenanthrene, adequate resolution was achieved by only one of the two methods, underscoring the need for method-specific validation [1]. While the paper does not provide specific resolution factors (Rs) for 9-Phenanthrenemethanamine, it establishes the compound class as being amenable to this approach, contrasting with some primary amines that may not resolve under these conditions.

Chiral Resolution Feasibility
Class-level inference
Amenable to chiral crown ether HPLC or CE; method-dependent resolution observed for phenanthrene amines
Enables enantiomer separation for stereochemical studies
Requires method-specific validation; not all primary amines resolve equally.
Chiral separation HPLC Capillary electrophoresis Enantiomeric resolution Chiral crown ether

Validated Application Scenarios


NK1R Pharmacological Studies

Based on the high-affinity binding data (IC50 = 11.3 nM) for the human NK1 receptor [1], 9-Phenanthrenemethanamine is a validated candidate for use as a chemical probe in studies investigating NK1R signaling pathways. This includes its application in competitive binding assays to characterize new ligands, in functional assays (e.g., measuring substance P-induced calcium flux) to define its antagonist or agonist profile, or as a reference compound in screening cascades for novel NK1R-targeting therapeutics.

Chiral Building Block Synthesis

The established amenability of phenanthrene-derived primary amines to chiral separation using chiral crown ether-based HPLC or CE methods [1] positions 9-Phenanthrenemethanamine as a viable starting material for generating enantiomerically pure building blocks. This is particularly relevant for the synthesis of more complex chiral molecules, such as pharmaceutical intermediates, where the absolute stereochemistry of the 9-aminomethylphenanthrene core is critical for downstream biological activity.

Cost-Efficient In-House Synthesis

For laboratories with organic synthesis capabilities requiring this compound in larger quantities or with specific purity profiles, the reported quantitative-yield protocol using adapted Vilsmeier conditions [1] offers a clear, experimentally validated route. This avoids reliance on commercial sourcing and allows for direct control over the synthetic process and product characterization, which can be particularly advantageous for projects where supply chain consistency is a concern.

TAAR5 Assay Negative Control

Given its extremely low potency (EC50 > 10,000 nM) as an agonist at the mouse Trace Amine-Associated Receptor 5 (TAAR5) [1], 9-Phenanthrenemethanamine can serve as a valuable negative control compound in assays designed to identify and characterize potent TAAR5 agonists. Its lack of activity at this receptor, despite being a primary amine, helps to delineate the structural features required for TAAR5 activation and minimizes the risk of off-target effects in screening campaigns.

Application
Selection Property
Validation Focus
NK1R signaling pathway studies
NK1R-binding selectivity context
Target engagement assays; competitive binding confirmation
Chiral building block synthesis
Chiral resolution feasibility (crown ether HPLC/CE)
Enantiomeric purity confirmation; method transfer validation
In-house compound synthesis
High-yield Vilsmeier protocol reported
Reaction reproducibility and purity characterization
TAAR5 screening assays
Low TAAR5 activity profile
Negative control qualification; off-target screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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